Nickel(II)bromide hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

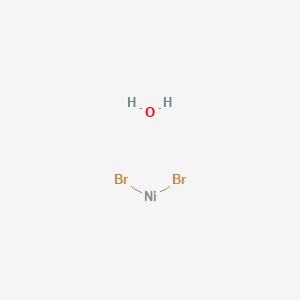

Nickel(II) bromide hydrate, also known as Nickel dibromide hydrate or Nickelous bromide, is a compound with the chemical formula NiBr2 · xH2O . The value of x can be 0 for the anhydrous material, as well as 2, 3, or 6 for the three known hydrate forms . The anhydrous material is a yellow-brown solid .

Molecular Structure Analysis

The structure of Nickel(II) bromide varies with the degree of hydration. In all cases, the Nickel(II) ion adopts an octahedral molecular geometry . The anhydrous NiBr2 adopts the hexagonal cadmium chloride structure . The interatomic distance for Ni-Br is 2.52—2.58 Å .Chemical Reactions Analysis

Nickel(II) bromide hydrate can participate in various chemical reactions. For instance, it can react with water to form Nickel(II) Hydroxide and Hydrogen Bromide .Physical And Chemical Properties Analysis

Nickel(II) bromide hydrate is a yellow-brown crystalline material . It has a molecular weight of 218.50 (anhydrous basis) . It has a melting point of 963 °C and a density of 5.10 g/cm3 .Aplicaciones Científicas De Investigación

Lewis Acid Character

Nickel(II) bromide hydrate has a Lewis acid character . This is indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases .

Catalyst Preparation

Nickel(II) bromide hydrate is used to prepare catalysts for cross-coupling reactions and various carbonylations . For example, NiBr2-glyme shows increased activity compared to NiCl2-glyme for some transformations .

Plasmonic Nanoparticles

Nickel(II) bromide hydrate can be used in the production of plasmonic nanoparticles . These nanoparticles have unique optical properties that can be tailored to suit a variety of applications in the biotechnology and electronics industries .

Magnet Production

Nickel is a hard and ductile transition metal that is considered corrosion-resistant because of its slow rate of oxidation . It is one of four elements that are ferromagnetic and is used in the production of various types of magnets for commercial use .

Analytical Chemistry

Nickel(II) bromide hydrate is used in analytical chemistry . It is often used in laboratories for analysis due to its high purity .

Solubility Studies

Nickel(II) bromide hydrate is soluble in water, ammonium hydroxide, alcohol, and ether . This property makes it useful for solubility studies in various research fields .

Mecanismo De Acción

- The primary target of Nickel(II) bromide hydrate is the molecular and cellular environment within which it interacts. Specifically, it forms complexes by coordinating with bromine atoms and water molecules through a process known as chelation . Chelation allows Nickel(II) bromide hydrate to bind to other molecules, resulting in the formation of stable complexes.

Target of Action

Safety and Hazards

Nickel(II) bromide hydrate may cause an allergic skin reaction, cancer by inhalation, and is suspected of causing genetic defects . It may damage the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

dibromonickel;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ni](Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2NiO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II)bromide hydrate | |

CAS RN |

7789-49-3, 207569-11-7 |

Source

|

| Record name | Nickel bromide (NiBr2), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel bromide (NiBr2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207569-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.